molecular formula C10H10N4O2S2 B2662672 N-(2-cyanoethyl)-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 312742-10-2

N-(2-cyanoethyl)-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No. B2662672
CAS RN: 312742-10-2
M. Wt: 282.34
InChI Key: BCSAJDHRZNELPG-UHFFFAOYSA-N
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Description

“N-(2-cyanoethyl)-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide” is a complex organic compound. The “N-(2-cyanoethyl)-” part suggests the presence of a cyanoethyl group attached to a nitrogen atom. The “2,1,3-benzothiadiazole-4-sulfonamide” part suggests a benzothiadiazole core with a sulfonamide group at the 4-position .


Synthesis Analysis

While specific synthesis methods for this compound are not available, phosphoramidites, which often contain cyanoethyl groups, are commonly synthesized from protected nucleosides bearing a single free hydroxy group with phosphorodiamidite under the catalytic action of a weak acid .

Scientific Research Applications

Organic Synthesis and Ligand Design

The synthesis and characterization of N4-(2-cyanoethyl)-N4-methyl-2,1,3-benzothiadiazole-4-sulfonamide have been reported . This compound features a pyrrole heterocycle and a cyano group. It was obtained via a KF/alumina-catalyzed Michael addition of 4′-(pyrrol-2-yl)-2,2′:6′,2″-terpyridine into acrylonitrile. The mild reaction conditions preserve the nitrile group. Researchers can explore its use as a ligand in coordination chemistry or as a building block for functionalized materials.

Protecting Reagent in DNA Synthesis

Although not directly mentioned for this specific compound, the cyanoethyl group is commonly used as a protecting reagent in DNA synthesis . It facilitates the selective monophosphorylation of carbohydrates and nucleosides during oligonucleotide synthesis. Researchers can investigate whether N4-(2-cyanoethyl)-N4-methyl-2,1,3-benzothiadiazole-4-sulfonamide exhibits similar properties.

properties

IUPAC Name

N-(2-cyanoethyl)-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S2/c1-14(7-3-6-11)18(15,16)9-5-2-4-8-10(9)13-17-12-8/h2,4-5H,3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSAJDHRZNELPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)S(=O)(=O)C1=CC=CC2=NSN=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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